2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

CAS No.: 1073354-05-8

Cat. No.: VC2812647

Molecular Formula: C13H17BN2O3

Molecular Weight: 260.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073354-05-8 |

|---|---|

| Molecular Formula | C13H17BN2O3 |

| Molecular Weight | 260.1 g/mol |

| IUPAC Name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15)11(17-5)16-8-10/h6,8H,1-5H3 |

| Standard InChI Key | JIDHBYJKXYDCDB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C#N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C#N |

Introduction

Chemical Identity and Properties

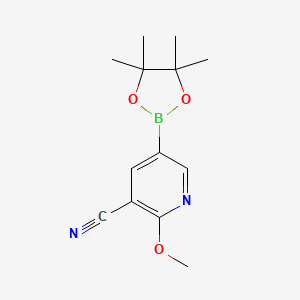

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic ester derivative characterized by a pyridine core bearing a methoxy group, a nitrile substituent, and a pinacol boronic ester moiety. The compound has been registered with various identifiers that facilitate its recognition in chemical databases and literature.

Chemical Identifiers

The compound is identified through various systematic naming conventions and numerical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1073354-05-8 |

| Molecular Formula | C₁₃H₁₇BN₂O₃ |

| Molecular Weight | 260.10 g/mol |

| SMILES | COc1cncc(C#N)c1B2OC(C)(C)C(C)(C)O2 |

| InChI | 1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)11-9(6-15)7-16-8-10(11)17-5/h7-8H,1-5H3 |

| InChIKey | JWCPQLRMUARVHW-UHFFFAOYSA-N |

The compound is also known by alternative names including 3-Pyridinecarbonitrile, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- and 3-Cyano-2-methoxypyridine-5-boronic acid pinacol ester .

Physical and Chemical Properties

The physical state of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is solid at room temperature . The compound features several functional groups that contribute to its chemical reactivity:

-

A nitrile group that can undergo various transformations such as reduction to amines

-

A methoxy substituent that can participate in nucleophilic substitution reactions

-

A pinacol boronic ester moiety that enables participation in cross-coupling reactions

Structural Characteristics

The molecular structure consists of a pyridine ring with three key substituents: a methoxy group at position 2, a nitrile group at position 3, and a pinacol boronic ester at position 5. The tetramethyl-1,3,2-dioxaborolane group (pinacol boronic ester) is particularly important for the compound's reactivity in synthetic applications, as it serves as a masked form of a boronic acid, which can participate in various coupling reactions.

Synthesis Methods

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves borylation reactions of suitable precursors. Several approaches have been documented in the literature.

Common Synthetic Routes

Based on similar borylation reactions reported for related compounds, the synthesis typically involves the reaction of 2-methoxy-5-halonicotinonitrile (where halo is typically bromine or iodine) with bis(pinacolato)diboron in the presence of a palladium catalyst. This type of reaction follows a Miyaura borylation pathway .

A representative synthesis procedure may include:

-

Reaction of 2-methoxy-5-bromonicotinonitrile with bis(pinacolato)diboron

-

Use of catalysts such as PdCl₂(dppf) (palladium dichloride-1,1'-bis(diphenylphosphino)ferrocene complex)

-

Addition of a base like potassium acetate

-

Conducting the reaction in an inert atmosphere (nitrogen or argon)

-

Heating the reaction mixture typically between 80-100°C

This type of borylation reaction is analogous to those described for similar compounds in the literature , where 5-Bromofuro[2,3-b]pyridine reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of PdCl₂(dppf).

Industrial Production Considerations

For larger-scale production, optimization of reaction conditions is crucial for maximizing yield and purity. The industrial synthesis may involve:

-

Continuous flow reactors to maintain consistent reaction conditions

-

Automated systems for reagent addition and product isolation

-

Careful control of temperature and reaction time to minimize by-product formation

-

Efficient purification methods such as recrystallization or column chromatography

Chemical Reactivity and Reactions

The versatile structure of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile enables its participation in various chemical transformations.

Types of Reactions

Based on the reactive functional groups present in the molecule, the compound can undergo several types of reactions:

Table 2: Key Reactions of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

| Reaction Type | Description | Common Reagents | Products |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Formation of C-C bonds through reaction with halides | Pd catalysts, bases (K₂CO₃) | Biaryl compounds |

| Oxidation | Conversion of boronic ester to boronic acid | H₂O₂, NaOH | 2-Methoxy-5-boronic acid nicotinonitrile |

| Nitrile Reduction | Conversion of nitrile to amine | LiAlH₄, H₂/Pd | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamine |

| Chan-Lam Coupling | Formation of C-N, C-O bonds | Cu(OAc)₂, bases | N- or O-arylated products |

The Suzuki-Miyaura cross-coupling reaction is particularly significant, as it allows for the incorporation of the compound into more complex molecular frameworks. This reaction is widely used in medicinal chemistry and materials science for the construction of elaborated structures .

Reaction Mechanisms

The mechanism of the Suzuki-Miyaura cross-coupling reaction, which is one of the most important transformations for this compound, generally involves:

-

Oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst

-

Transmetalation with the boronic ester, facilitated by a base

-

Reductive elimination to form the carbon-carbon bond and regenerate the Pd(0) catalyst

This mechanism enables the efficient construction of complex molecular architectures that would be difficult to access through other synthetic methods.

Applications in Research and Industry

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile finds applications across various scientific and industrial domains due to its versatile reactivity profile.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

-

Synthesis of complex heterocyclic compounds for pharmaceutical research

-

Construction of conjugated systems for materials science applications

-

Preparation of labeled compounds for mechanistic studies

-

Development of bioactive molecules through diversification of the core structure

Pharmaceutical Research

In pharmaceutical research, the compound contributes to drug discovery efforts through:

-

Serving as an intermediate in the synthesis of potential drug candidates

-

Enabling the construction of complex pharmacophores with specific biological activities

-

Facilitating structure-activity relationship studies through systematic structural modifications

For example, in research focused on anti-trypanosomal compounds, similar boronic ester derivatives were utilized as intermediates in the synthesis of compounds that demonstrated activity against Trypanosoma brucei, the parasite responsible for sleeping sickness .

| Classification Type | Details |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P337+P313 |

| Storage Class | 11 - Combustible Solids |

These classifications indicate that the compound requires appropriate handling procedures to minimize potential hazards .

Comparative Analysis with Similar Compounds

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile shares structural similarities with other boronic ester derivatives, but its specific combination of functional groups provides distinct chemical properties.

Structural Comparison

Table 4: Comparison with Related Boronic Ester Compounds

| Compound | Differences from 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | Notes |

|---|---|---|

| 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | Positional isomer with methoxy at position 5 and boronic ester at position 4 | Different electronic properties affecting reactivity |

| 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | Contains isopropoxy instead of methoxy group | Increased steric bulk may affect reactivity |

| Methyl 6-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | Contains methyl ester instead of nitrile and additional chloro substituent | Different electronic properties and reactivity profile |

These structural differences can significantly influence the chemical behavior and potential applications of these compounds.

Current Research and Future Directions

Research involving 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile and related compounds continues to expand, with several promising directions:

-

Development of new synthetic methodologies utilizing boronic ester chemistry

-

Exploration of novel cross-coupling reactions for efficient carbon-carbon bond formation

-

Investigation of potential biological activities for drug discovery applications

-

Application in materials science for the construction of functional organic materials

The compound's versatile reactivity makes it valuable for diverse research areas, particularly in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume